Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 1,4'-bipiperidine carbamoyl moiety at position 6. This compound belongs to the Biginelli family, synthesized via multicomponent reactions involving urea/thiourea, aldehydes, and β-ketoesters .
Key structural features:
- Core: 1,2,3,4-Tetrahydropyrimidine with a 2-oxo group and 4-phenyl substitution.
- Position 6: A methylene-linked bipiperidine carbamoyl group, enhancing solubility and target interaction.
- Ethyl ester: At position 5, typical of Biginelli derivatives for synthetic versatility.
Properties
IUPAC Name |
ethyl 6-[(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O4/c1-2-34-22(31)20-19(27-24(33)28-21(20)18-9-5-3-6-10-18)17-29-15-11-25(12-16-29,23(26)32)30-13-7-4-8-14-30/h3,5-6,9-10,21H,2,4,7-8,11-17H2,1H3,(H2,26,32)(H2,27,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBLEXKAZWAXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)(C(=O)N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252826-27-9) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological evaluations, and implications for therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 469.6 g/mol. The structure features a tetrahydropyrimidine core linked to a bipiperidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H35N5O4 |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 1252826-27-9 |
Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of human acetylcholinesterase (hAChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. In vitro assays demonstrated that derivatives of similar structures showed over 70% inhibition at concentrations of 10 µM, with IC50 values in the low micromolar range . This suggests that the compound could be a promising candidate for developing treatments for Alzheimer's disease, where hAChE inhibition is therapeutically beneficial.
Antioxidant Activity
Research into related tetrahydropyrimidine derivatives indicates that they may exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various neurodegenerative diseases . The presence of specific functional groups in this compound may enhance these effects.
Cytotoxicity Studies
Preliminary cytotoxicity assessments have been conducted using various cancer cell lines. Compounds in this class have shown selective cytotoxic effects against certain types of cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing anticancer agents with reduced side effects.
Case Studies
- Inhibition of Acetylcholinesterase : A study involving synthesized tetrahydropyrimidine derivatives reported promising hAChE inhibition rates. The structure-activity relationship (SAR) analysis indicated that modifications at the bipiperidine moiety significantly influenced inhibitory potency .
- Cytotoxicity Against Cancer Cells : In another investigation, derivatives were tested against HeLa and MCF7 cell lines. Results indicated that certain modifications enhanced cytotoxicity while maintaining low toxicity towards normal fibroblast cells.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C25H35N5O4, with a molecular weight of approximately 469.586 g/mol. The compound features a tetrahydropyrimidine core with multiple functional groups that contribute to its biological activity.
Potential Pharmacological Properties
Research indicates that tetrahydropyrimidines exhibit diverse biological activities. This compound is hypothesized to interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Notable Activities:
- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter systems.
- Anti-inflammatory Effects : Some studies suggest that related structures may influence inflammatory processes .
Case Studies
- Neuroprotective Effects : A study investigated the effects of tetrahydropyrimidine derivatives on neuroprotection in animal models. The results indicated significant improvements in cognitive function and reduced neuronal damage following treatment with related compounds .
- Anti-cancer Properties : Another research focused on the anti-cancer potential of similar tetrahydropyrimidines, demonstrating their ability to inhibit tumor growth in vitro and in vivo through apoptosis induction.
Medicinal Chemistry
This compound is being explored as a lead compound for drug development due to its structural complexity and potential pharmacological properties.
Drug Development
The compound's unique structure allows it to serve as a scaffold for further modifications aimed at enhancing its efficacy and selectivity against specific biological targets. Ongoing research focuses on optimizing its pharmacokinetic properties to improve bioavailability and therapeutic index.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Functional Group Impact
Table 1: Substituent Comparison at Key Positions
Key Observations :
- Position 4 : The phenyl group in the target compound is standard, but analogues with electron-withdrawing (e.g., CF₃ in ) or heteroaromatic groups (e.g., pyrazolyl in ) show enhanced bioactivity.
- Position 2 : Thioxo substitution (e.g., ) improves radical scavenging compared to oxo, likely due to sulfur's redox activity.
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Bioactivity Comparison
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis involves condensation, cyclization, and esterification steps. Key reagents include triethylamine (for base catalysis) and acid chlorides (for activating carboxyl groups). Solvents like dichloromethane or ethanol are used under controlled temperatures (e.g., reflux at 60–80°C). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity products. Yield optimization requires adjusting stoichiometry, solvent polarity, and reaction time .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what structural insights do they provide?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and hydrogen bonding (e.g., NH groups in tetrahydropyrimidine rings) .
- HPLC : Validates purity (>95%) and monitors reaction progress .
- X-ray Crystallography : Resolves stereochemistry and confirms bipiperidine-carbamoyl conformation. SHELX software is recommended for refinement .
Q. How can initial pharmacological activity be assessed for this compound?
- Methodology : Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies. Molecular docking (using AutoDock or Schrödinger) predicts interactions with biological targets. Dose-response curves (IC50/EC50) and cytotoxicity assays (MTT/Resazurin) prioritize lead candidates .
Advanced Research Questions
Q. How can X-ray crystallography and computational tools elucidate conformational flexibility in the bipiperidine-carbamoyl moiety?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond angles and torsional strains. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder. Pairwise comparisons with analogs (e.g., para-fluoro derivatives) reveal steric effects on conformation .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar tetrahydropyrimidines?
- Methodology :
- Purity Verification : Re-analyze disputed compounds via HPLC-MS to exclude impurities.
- Assay Standardization : Compare protocols (e.g., cell lines, incubation times) across studies.
- Structural Analogs : Test derivatives with systematic substitutions (e.g., bipiperidine vs. benzylpiperazine) to isolate pharmacophore contributions .
Q. What role do hydrogen-bonding networks play in the solid-state stability and reactivity of this compound?
- Methodology : Graph set analysis (R22(8), C(6) motifs) identifies N–H⋯O=C and C–H⋯π interactions. Thermal gravimetric analysis (TGA) correlates hydrogen-bond strength with decomposition temperatures. Solvent-drop grinding experiments test polymorph stability under mechanical stress .
Q. What protocols are recommended for analyzing thermal stability and phase transitions?
- Methodology :
- TGA : Measures weight loss (%) during pyrolysis (heating rate: 10°C/min, N2 atmosphere).
- DSC : Detects melting points and polymorphic transitions (e.g., endothermic peaks at 150–200°C). Pre-annealing samples at 120°C for 24 hours ensures crystalline homogeneity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the carbamoyl-bipiperidine moiety for target selectivity?
- Methodology :
- Substituent Scanning : Synthesize analogs with varied bipiperidine substituents (e.g., carbamoyl vs. thiomorpholine).
- Free Energy Perturbation (FEP) : Computes binding affinity changes using molecular dynamics (e.g., Desmond).
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors .
Q. How does conformational polymorphism affect the compound’s physicochemical properties, and how can it be systematically characterized?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
